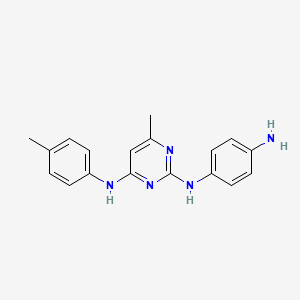

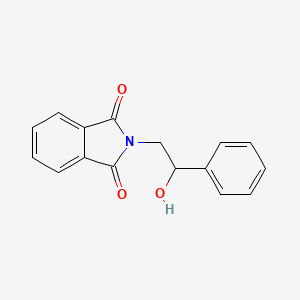

N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of aromatic diamine monomers, such as those related to N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine, involves multiple steps that include acylation, nucleophilic substitution, and reduction reactions. For instance, the synthesis of 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) starts with the Friedel–Crafts acylation of phenyl ethyl ether with 2,6-pyridinedicarbonyl chloride to form 2,6-bis(4,4′-dihydroxybenzoyl)-pyridine (BHBP). This compound is then subjected to a nucleophilic substitution reaction with p-chloronitrobenzene to yield 2,6-bis(4-nitrophenoxy-4′-benzoyl)-pyridine (BNBP), which is finally reduced to BABP using SnCl2 and HCl in ethanol .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, such as the ones mentioned in the provided data, is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3. The substitution of different groups at various positions on the pyrimidine ring can significantly affect the properties and potential applications of these compounds. For example, the presence of an amino group at the 4-position of the phenyl ring and various alkyl groups at the 6-position can influence the biological activity and solubility of these molecules .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, which are utilized in their synthesis. The reactivity of the amino groups on the phenyl ring also allows for further functionalization, which can be exploited to synthesize a wide range of compounds with potential biological activities. For example, the synthesis of 6-alkyl substituted-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines demonstrates the versatility of these compounds in generating analogs with different substituents that can be used for structure-activity relationship analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can lead to changes in solubility, thermal stability, and the ability to form polyimides with high glass-transition temperatures. For instance, polyimides derived from BABP and various aromatic dianhydrides exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen. These polyimides also display high glass-transition temperatures ranging from 208 to 324°C and are predominantly amorphous according to wide-angle X-ray diffraction measurements .

Scientific Research Applications

Novel Polymers and Materials

Synthesis and Characterization of Polyimides and Polyamides : A number of studies focus on the synthesis of novel polyimides and polyamides incorporating pyrimidine and related heterocyclic units. These materials exhibit exceptional thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for high-performance applications such as flexible electronics, coatings, and advanced composite materials (Liaw et al., 2007); (Wang et al., 2008).

Optical and Electrochemical Properties : Research on poly(pyridine-imide) and polyimides containing pyridine and biphenyl units highlights their optical properties, including UV-vis absorption, fluorescence, and electrochromism, indicating potential for use in optical devices, sensors, and electrochromic displays (Guan et al., 2015).

Pharmacology and Biological Activity

Larvicidal Activity : A study on pyrimidine derivatives linked with morpholinophenyl groups demonstrates significant larvicidal activity against mosquito larvae, suggesting potential applications in vector control and public health (Gorle et al., 2016).

Electronic and Photonic Applications

Electrochromic Devices : The development of polyimides with electrochromic properties based on pyridine-containing monomers points to applications in smart windows, displays, and adaptive camouflage materials. These polymers exhibit ambipolar electrochromism with high contrast ratios in the visible to near-infrared regions, underlining their potential in advanced electronic and photonic devices (Wang et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine are currently unknown. This compound belongs to the class of aniline compounds , which are known to interact with a variety of proteins and enzymes in the body

Mode of Action

As an aniline compound , it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity. More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Aniline compounds can interact with a variety of biochemical pathways, depending on their specific targets

properties

IUPAC Name |

2-N-(4-aminophenyl)-6-methyl-4-N-(4-methylphenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-12-3-7-15(8-4-12)21-17-11-13(2)20-18(23-17)22-16-9-5-14(19)6-10-16/h3-11H,19H2,1-2H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBAJLHXOEKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3010633.png)

![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)